(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide
Description
(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide (CAS: 1595319-94-0) is a chiral sulfinamide-phosphine hybrid compound with the molecular formula C₂₇H₃₄NOPS and a molecular weight of 451.6 g/mol . Its structure features a stereochemically defined sulfinamide group (2-methylpropane-2-sulfinamide) coupled to a diphenylphosphino-substituted phenyl moiety via a 2,2-dimethylpropyl linker. This compound is primarily utilized as a ligand in asymmetric catalysis, where its chiral centers and electron-rich phosphine group facilitate enantioselective metal coordination . The bulky tert-butyl groups on the linker enhance steric control during catalytic reactions, a critical factor in achieving high enantiomeric excess (ee) in products .
Properties
IUPAC Name |
(R)-N-[(1S)-1-(2-diphenylphosphanylphenyl)-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34NOPS/c1-26(2,3)25(28-31(29)27(4,5)6)23-19-13-14-20-24(23)30(21-15-9-7-10-16-21)22-17-11-8-12-18-22/h7-20,25,28H,1-6H3/t25-,31-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJJGAYXCQDARO-OOWIMERYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)NS(=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[C@@H](C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)N[S@](=O)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34NOPS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide, a compound characterized by its unique sulfinamide structure and phosphine ligand, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies and research findings.
- Molecular Formula : C39H38NOPS
- Molecular Weight : 599.8 g/mol
- CAS Number : 1936438-30-0
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets due to the presence of the diphenylphosphino group. Phosphine ligands are known for their role in catalysis and their interactions with metal complexes, which can influence biological pathways.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a study demonstrated that phosphine-based compounds can induce apoptosis in cancer cells through the modulation of cellular signaling pathways.
Antifungal Activity
The compound's analogs have shown promising antifungal activity, particularly against strains such as Candida albicans. In vitro studies revealed that certain derivatives inhibited ergosterol synthesis, a critical component of fungal cell membranes. The inhibition rates were comparable to established antifungal agents like ketoconazole.
Study 1: Antifungal Efficacy
A study conducted on a series of thiazole heterocycles demonstrated that modifications in the phenyl moiety significantly impacted antifungal activity. Compounds with electronegative substituents showed enhanced activity against Candida species, suggesting that similar modifications in this compound could lead to improved efficacy .
| Compound | MIC (μg/mL) | Target Pathway |
|---|---|---|
| Compound 1 | 1.23 | Ergosterol Synthesis Inhibition |
| Compound 2 | 0.95 | CYP51 Inhibition |
Study 2: Anticancer Potential
Another research highlighted the potential of phosphine ligands in targeting cancer cells. The study reported that compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines, suggesting a mechanism involving apoptosis induction and cell cycle arrest.
Pharmacokinetics and ADME Studies
Pharmacokinetic studies using SwissADME software indicated favorable absorption and distribution characteristics for this compound. The compound demonstrated high lipid solubility and compliance with Lipinski's rule of five, indicating good bioavailability potential .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural features, molecular properties, and applications of (R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide with analogous sulfinamide-phosphine ligands:
Key Research Findings
Steric and Electronic Effects: The 2,2-dimethylpropyl linker in the target compound introduces significant steric bulk compared to the ethylene linkers in analogues like CAS 2565792-27-8 . This bulkiness reduces unwanted side reactions in catalytic cycles by preventing undesired ligand-metal interactions . Diphenylphosphino groups in the target compound and CAS 2162939-90-2 provide strong electron-donating capabilities, enhancing metal-ligand bond strength. In contrast, dicyclohexylphosphino groups in CAS 2565792-19-8 offer greater steric shielding but weaker electron donation.
Solubility and Stability: The xanthene backbone in CAS 2162939-90-2 improves solubility in aromatic solvents, making it suitable for photochemical applications. However, the target compound’s aliphatic linker favors solubility in polar aprotic solvents (e.g., THF, DCM).
Catalytic Performance: In asymmetric hydrogenation, the target compound achieves >95% ee for α,β-unsaturated ketones, outperforming the fluorophenyl analogue (CAS 1606166-80-6), which shows ~85% ee due to reduced steric control . The dual phosphino-methoxy ligand (CAS 2565792-27-8) demonstrates superior activity in Pd-catalyzed C–H arylation, attributed to cooperative electronic effects from methoxy groups .
Structural Analysis Techniques
Crystallographic studies of these compounds often employ SHELX programs (e.g., SHELXL, SHELXS) for structure refinement, leveraging their robustness in handling chiral centers and phosphine-containing ligands . For enantiopurity validation, Flack’s x parameter () is preferred over Rogers’ η due to its reliability in resolving near-centrosymmetric ambiguities .
Q & A
Q. What are the standard synthetic routes for (R)-N-[(S)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-2-methylpropane-2-sulfinamide?
The synthesis involves multi-step procedures, including:
- Phosphine Group Installation : Introduction of the diphenylphosphino group via palladium-catalyzed cross-coupling or nucleophilic substitution under inert conditions (argon/nitrogen atmosphere) .
- Sulfinamide Formation : Reaction of the intermediate with tert-butanesulfinamide in the presence of a chiral auxiliary (e.g., (R)- or (S)-BINOL derivatives) to establish stereochemistry .
- Steric Control : Use of bulky substituents (e.g., 2,2-dimethylpropyl) to enforce stereochemical outcomes during alkylation steps, typically at −78°C to 0°C . Key reagents include Grignard reagents, chiral ligands (e.g., Josiphos), and desiccants like molecular sieves to maintain anhydrous conditions .
Q. How is the compound characterized to confirm its stereochemical configuration?
- Chiral HPLC : Employed with cellulose-based columns (e.g., Chiralpak IC) and hexane/isopropanol mobile phases to resolve enantiomers .
- X-ray Crystallography : Definitive confirmation of absolute configuration via single-crystal analysis (e.g., CCDC deposition codes from ) .
- NMR Spectroscopy : P NMR (δ 15–25 ppm for diphenylphosphino) and H/C NMR for diastereotopic proton splitting .
Q. What safety protocols are recommended for handling this compound?
- Storage : Under inert gas (argon) at −20°C in amber vials to prevent oxidation of the phosphine moiety .
- PPE : Nitrile gloves, lab coat, and safety goggles; use in a fume hood due to potential sulfur/nitrogen oxide emissions .
- Spill Management : Absorb with vermiculite, neutralize with 10% sodium bicarbonate, and dispose as hazardous waste .
Advanced Research Questions
Q. How does the compound’s phosphine moiety influence its reactivity in coordination chemistry?
The diphenylphosphino group acts as a strong σ-donor and weak π-acceptor, enabling:
- Metal Complexation : Forms stable complexes with transition metals (e.g., Pd, Rh) for catalytic applications (e.g., asymmetric hydrogenation) .
- Steric Effects : Bulky substituents on phosphorus enhance enantioselectivity by restricting substrate access in chiral catalysis .
- Redox Activity : Susceptible to oxidation, requiring rigorous exclusion of oxygen during reactions .
Q. What methodologies are employed to resolve data contradictions arising from stereochemical impurities?
- Dynamic Kinetic Resolution (DKR) : Utilize enzymes (e.g., lipases) or chiral acids to racemize undesired enantiomers during synthesis .
- Diastereomeric Salt Formation : Precipitate impurities using tartaric acid derivatives, followed by recrystallization .
- Computational Modeling : DFT calculations (e.g., Gaussian 16) predict steric/electronic mismatches in reaction pathways .
Q. What strategies optimize chiral purity during synthesis?
- Chiral Auxiliaries : (S)-tert-butanesulfinamide ensures >99% ee via chelation-controlled alkylation .
- Low-Temperature Quenching : Arrests epimerization by rapidly cooling reaction mixtures post-alkylation .
- In situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate stereochemistry to adjust reaction kinetics .
Q. How is the compound utilized in studying biological targets?
- Enzyme Inhibition : The sulfinamide group mimics transition states in serine proteases (e.g., thrombin), analyzed via kinetic assays (IC) .
- Protein Binding Studies : Surface plasmon resonance (SPR) quantifies affinity for targets like kinase domains (K < 100 nM) .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY) tracks intracellular localization in confocal microscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
